Thymidine, alpha-(methylsulfonyl)-
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Overview
Description
Thymidine, alpha-(methylsulfonyl)- is a modified nucleoside derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification involves the addition of a methylsulfonyl group to the alpha position of the thymidine molecule. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, alpha-(methylsulfonyl)- typically involves the introduction of a methylsulfonyl group to the thymidine molecule. This can be achieved through a series of chemical reactions, including sulfonation and methylation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the addition of the methylsulfonyl group.
Sulfonation: Thymidine is first treated with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl group.
Methylation: The sulfonylated thymidine is then reacted with a methylating agent, such as dimethyl sulfate, to introduce the methyl group, resulting in thymidine, alpha-(methylsulfonyl)-.
Industrial Production Methods
Industrial production of thymidine, alpha-(methylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Thymidine, alpha-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, reverting to thymidine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can revert the compound to thymidine.
Scientific Research Applications
Thymidine, alpha-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other modified nucleosides and nucleotides.
Biology: The compound is used in studies of DNA replication and repair mechanisms.
Industry: The compound is used in the production of specialized DNA probes and diagnostic tools.
Mechanism of Action
The mechanism of action of thymidine, alpha-(methylsulfonyl)- involves its incorporation into DNA during replication. The methylsulfonyl group can interfere with the normal base-pairing and enzymatic processes, leading to disruptions in DNA synthesis and function. This can result in the inhibition of cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The unmodified nucleoside that pairs with adenine in DNA.
5-Methyluridine: A similar nucleoside with a methyl group at the 5-position of uridine.
2’-Deoxyuridine: A nucleoside similar to thymidine but lacking the methyl group.
Uniqueness
Thymidine, alpha-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for research and therapeutic applications.
Properties
CAS No. |
72687-18-4 |
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Molecular Formula |
C11H16N2O7S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylsulfonylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7S/c1-21(18,19)5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)20-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
OFUBWGLTPMSHFG-DJLDLDEBSA-N |
Isomeric SMILES |
CS(=O)(=O)CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CS(=O)(=O)CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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